Itopridhydrochlorid
Übersicht
Beschreibung
Itopride hydrochloride is a prokinetic benzamide derivative . It is used for the treatment of functional dyspepsia and other gastrointestinal conditions . Itopride is a combined D2 receptor antagonist and acetylcholinesterase inhibitor . It is indicated for the treatment of GI symptoms caused by reduced GI motility .
Synthesis Analysis
The synthesis of Itopride hydrochloride involves several steps . The process starts with the reaction of 4-hydroxybenzaldehyde with 2-dimethylaminoethyl chloride in the presence of a weak inorganic base to obtain 4-(2-dimethylaminoethoxy)-benzaldehyde . This is then reacted with hydroxylamine hydrochloride in an acid environment to obtain 4-(2-dimethylaminoethoxy)-benzaldoxime hydrochloride . The reducing agent used in this step is powdered zinc .
Molecular Structure Analysis
The molecular formula of Itopride hydrochloride is C20H26N2O4 . It has a molar mass of 358.438 g/mol . The IUPAC name is N- [ [4- (2-Dimethylaminoethoxy)phenyl]methyl]-3,4-dimethoxybenzamide .
Chemical Reactions Analysis
Itopride hydrochloride can be determined using various methods such as simple UV spectroscopy, first derivative spectroscopy, AUC method, and absorption ratio methods .
Physical And Chemical Properties Analysis
Itopride hydrochloride is characterized by a narrow absorption window and short in vivo half-life . It is used in gastroesophageal reflux and other gastric motility disorders .
Wissenschaftliche Forschungsanwendungen
- ITH ist ein prokinetisches Mittel, das die Magenmotilität aktiviert und die funktionelle Dyspepsie verbessert, indem es die Acetylcholinesterase-Enzymaktivität hemmt und eine antagonistische Wirkung auf Dopamin-D2-Rezeptoren zeigt .
- Forscher haben mucoadhäsive Polymere der zweiten Generation (wie Thiolpolymere) verwendet, um die mucoadhäsiven Eigenschaften von ITH-NC-Formulierungen zu verbessern .
- Die Response Surface Methodology wurde eingesetzt, um die Formulierung zu optimieren, wobei Variablen wie die Konzentration von Tween 80 und Polyvinylpyrrolidon (PVP K-30) berücksichtigt wurden .
- Es wurde eine effiziente und umweltfreundliche Methode zur großtechnischen Produktion von Itoprid entwickelt .
Funktionelle Dyspepsie
Mucoadhäsive Nanokristalle (NCs)
Großtechnische Synthese
Nasale Gelformulierungen
Wirkmechanismus
Target of Action
Itopride hydrochloride primarily targets acetylcholinesterase (AChE) and dopamine D2 receptors . These targets play a crucial role in the regulation of gastrointestinal motility. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that stimulates the contraction of smooth muscle in the gut. Dopamine D2 receptors, on the other hand, inhibit the release of acetylcholine .
Mode of Action
Itopride hydrochloride acts as an antagonist of dopamine D2 receptors and an inhibitor of acetylcholinesterase . By blocking dopamine D2 receptors, itopride removes the inhibitory effects on acetylcholine release. Simultaneously, by inhibiting acetylcholinesterase, it prevents the degradation of acetylcholine . The net effect is an increase in acetylcholine concentration, which promotes gastric motility .
Biochemical Pathways
The biochemical pathway affected by itopride involves the cholinergic system in the gut. Acetylcholine (ACh), released from enteric nerve endings, stimulates the contraction of smooth muscle through M3 receptors . By increasing the concentration of ACh, itopride enhances the activity of this pathway, promoting gastrointestinal motility .
Pharmacokinetics
Itopride hydrochloride is rapidly and almost completely absorbed from the gastrointestinal tract . Its bioavailability is approximately 60%, with peak plasma levels reached after 0.5-0.75 hr following a 50 mg dose . Itopride is extensively metabolized in the liver, primarily through N-oxidation . The elimination half-life is approximately 5.7±0.3 hours, and it is excreted renally (3.7–4.1% as unchanged itopride, 75.4–89.4% as itopride-N-oxide) .
Result of Action
The molecular and cellular effects of itopride’s action result in enhanced gastrointestinal motility. This is achieved through the increased concentration of acetylcholine, which stimulates the contraction of smooth muscle in the gut . This leads to the alleviation of symptoms associated with functional dyspepsia and other gastrointestinal conditions .
Action Environment
The action of itopride hydrochloride can be influenced by various environmental factors. For instance, the pharmacokinetics of itopride appear to differ between Asian and Caucasian populations, with Caucasians having 30-50 percent lower blood levels of itopride after oral administration . This suggests that genetic factors and potentially diet and lifestyle could influence the drug’s action, efficacy, and stability.
Safety and Hazards
Zukünftige Richtungen
Itopride hydrochloride has been studied for its potential in treating feeding intolerance in critically ill patients receiving enteral nutrition . It was found to be well tolerated with superior efficacy to metoclopramide . In addition, itopride hydrochloride expanding tablets have been developed to increase its gastric residence, thus leading to decreased frequency of administration and increased patient compliance .
Biochemische Analyse
Biochemical Properties
Itopride hydrochloride is an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . It interacts with M3 receptors that exist on the smooth muscle layer throughout the gut . Acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors . The enzyme AChE hydrolyses the released ACh, inactivates it, and thus inhibits the gastric motility leading to various digestive disorders .
Cellular Effects
Itopride hydrochloride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on ACh release . It also inhibits the enzyme AChE which prevents the degradation of ACh . The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying, and improves gastro-duodenal coordination .
Molecular Mechanism
The molecular mechanism of action of Itopride hydrochloride involves its dual role as an acetylcholine esterase inhibitor and a dopamine D2 receptor antagonist . By inhibiting the enzyme AChE, Itopride hydrochloride prevents the degradation of ACh, leading to an increase in ACh concentration . This increase in ACh concentration promotes gastric motility . On the other hand, by antagonizing the dopamine D2 receptors, Itopride hydrochloride removes the inhibitory effects on ACh release .
Temporal Effects in Laboratory Settings
In laboratory settings, Itopride hydrochloride has been shown to significantly improve symptoms in patients with functional dyspepsia and motility disorders . These studies concluded that the reduction in the severity of symptoms of functional dyspepsia after 8 weeks of treatment with Itopride hydrochloride indicated that it was significantly superior to placebo .
Dosage Effects in Animal Models
The therapeutic dose of Itopride hydrochloride is 50 mg to be taken three times daily . The effects of the product at different dosages in animal models have not been mentioned in the search results.
Metabolic Pathways
Flavin-containing monooxygenase (FMO) is involved in N-oxygenation, the major metabolic pathway of Itopride hydrochloride .
Eigenschaften
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.ClH/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4;/h5-10,13H,11-12,14H2,1-4H3,(H,21,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOUXLLIPWWHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046693 | |
Record name | Itopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
122892-31-3 | |
Record name | Itopride hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122892-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Itopride hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122892313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Itopride hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5046693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzamide, N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxy-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.929 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ITOPRIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H9NV66W0I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.